molecular formula C18H18N4O4S B2785625 N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-96-4

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2785625
CAS RN: 897621-96-4
M. Wt: 386.43
InChI Key: MNLPLCZCAQWWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as FMA-NTA-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA-NTA-001 is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer.

Mechanism of Action

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exerts its therapeutic effects through inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. Inhibition of DHFR results in the depletion of nucleotide pools, ultimately leading to cell death. N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of thymidine, a critical component of DNA.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been shown to have significant biochemical and physiological effects in preclinical models. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of key enzymes involved in DNA synthesis. N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has also been shown to have a favorable toxicity profile in preclinical studies, indicating that it may be a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is its high potency and selectivity for DHFR inhibition. The compound has been shown to be effective at low concentrations, making it an attractive therapeutic agent. However, one of the limitations of N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. One potential avenue is to explore the compound's potential as a combination therapy with other chemotherapeutic agents. Another direction is to investigate the compound's potential for the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to optimize the compound's pharmacokinetic and pharmacodynamic properties to improve its clinical efficacy.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves a multi-step process that includes the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 2-bromoacetic acid. The final step involves the reaction of the intermediate with 2-(2-aminothiazol-4-yl)acetic acid to yield N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and prostate cancer. N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for cancer treatment.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-25-15-7-3-2-6-14(15)21-17(24)22-18-20-12(11-27-18)9-16(23)19-10-13-5-4-8-26-13/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLPLCZCAQWWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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